N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-19-13-9(6-15-14(17-13)20-2)16-12(18)8-3-4-10-11(5-8)22-7-21-10/h3-6H,7H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNUCYIDUREEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
It is known that the compound is soluble in non-polar organic solvents and insoluble in water. This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells. It has shown good selectivity between cancer cells and normal cells. It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines.
Biological Activity
N-(2,4-Dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 2,4-dimethoxypyrimidine with benzo[d][1,3]dioxole derivatives under specific conditions that facilitate the formation of the carboxamide group. Common methods include:
- Refluxing in organic solvents such as DMF or DMSO.
- Purification through recrystallization or chromatography.
2.1 Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro assays were conducted on various cancer cell lines (e.g., A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cultures. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation (Table 1).
| Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound can inhibit tumor growth effectively across different models, although some selectivity for cancerous versus normal cells needs further investigation .
2.2 Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Preliminary results indicate moderate antibacterial activity, which is crucial for developing new antibiotics given the rise of resistant strains .
3. Case Studies
Case Study: Antitumor Efficacy
In a study focusing on new benzimidazole derivatives with structural similarities to our compound, researchers found that certain modifications led to enhanced antitumor activity against lung cancer cell lines. This suggests that structural variations in compounds like this compound could yield even more potent derivatives .
Case Study: Antibacterial Properties
Another research effort involved synthesizing a series of compounds based on similar frameworks to evaluate their antibacterial efficacy against Bacillus subtilis and Staphylococcus aureus. The results indicated that specific substitutions could significantly enhance antibacterial activity, providing a pathway for optimizing this compound for therapeutic applications .
4. Conclusion
This compound presents a promising candidate in both anticancer and antimicrobial research fields. While initial studies indicate significant biological activity, further optimization and exploration of its mechanisms are essential for developing effective therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate effective inhibition of cell proliferation across different models, suggesting potential for further development as an anticancer agent.
Mechanistic Studies
The compound has been investigated for its impact on the phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway , which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound may contribute to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Study 1: In Vitro Efficacy
A study evaluated the efficacy of this compound on breast cancer cell lines (MDA-MB-231). The results indicated that the compound effectively inhibited cell growth with an IC50 of approximately 1 µM, demonstrating its potential as a therapeutic agent against breast cancer.
Case Study 2: In Vivo Studies
In vivo studies using xenograft models have shown that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses, indicating its potential for clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
